3-(prop-2-yn-1-yl)oxan-3-amine
Description
3-(prop-2-yn-1-yl)oxan-3-amine is a bicyclic compound comprising a tetrahydropyran (oxane) ring substituted at the 3-position with a propargylamine group. Its molecular formula is C₈H₁₃NO (molecular weight: 139.19 g/mol), with a SMILES string of C1CCOC(C1)C#CCN and an InChIKey of LPCMPTYOUYGWQC-UHFFFAOYSA-N . The propargyl (alkyne) moiety and oxane backbone confer unique reactivity and steric properties, making it a versatile intermediate in pharmaceuticals, agrochemicals, and materials science.
Properties
CAS No. |
2111083-57-7 |
|---|---|
Molecular Formula |
C8H13NO |
Molecular Weight |
139.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(prop-2-yn-1-yl)oxan-3-amine can be achieved through several methods. One common approach involves the reaction of oxane derivatives with propargylamine under specific conditions. For instance, the reaction can be catalyzed by copper (II) chloride in a solvent-free environment at elevated temperatures .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(prop-2-yn-1-yl)oxan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amine derivatives.
Scientific Research Applications
3-(prop-2-yn-1-yl)oxan-3-amine has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(prop-2-yn-1-yl)oxan-3-amine involves its interaction with specific molecular targets. The compound can act as a nucleophile due to the presence of the amine group, allowing it to participate in various chemical reactions. The prop-2-yn-1-yl group provides additional reactivity, enabling the compound to undergo cyclization and other transformations.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 3-(prop-2-yn-1-yl)oxan-3-amine with structurally related amines, focusing on molecular features and applications:
Key Observations:
Oxane vs. Piperazine/Azabicyclo Cores :
- The oxane ring in This compound provides a rigid, oxygen-containing scaffold, influencing polarity and hydrogen-bonding capacity compared to nitrogen-rich piperazine or azabicyclo frameworks .
Propargyl vs. Allyl Substituents :
- The propargyl group enables click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), which is absent in the allyl-substituted 3-(Oxan-2-yl)prop-2-en-1-amine . This makes the former more valuable for bioconjugation and polymer chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
